

Characterization of Bepotastine Isopropyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepotastine Isopropyl Ester, a key related substance of the second-generation antihistamine Bepotastine, is of significant interest in the pharmaceutical industry for impurity profiling and quality control of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the characterization of Bepotastine Isopropyl Ester, including its chemical identity, proposed synthesis, analytical methodologies for its quantification, and its relationship to the parent compound, Bepotastine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality assessment of Bepotastine and its related compounds.

Introduction

Bepotastine is a potent and selective histamine H1 receptor antagonist with mast cell stabilizing properties, making it an effective treatment for allergic conditions such as allergic rhinitis and urticaria.[1][2] During the synthesis and storage of Bepotastine, various process-related impurities and degradation products can arise. **Bepotastine Isopropyl Ester** is identified as one such related substance.[1] A thorough characterization of this and other impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses specifically on the available technical data for **Bepotastine Isopropyl Ester**.



Chemical and Physical Properties

Bepotastine Isopropyl Ester is the isopropyl ester derivative of Bepotastine. While extensive experimental data on its physicochemical properties are not widely published, its fundamental chemical identifiers have been established.

Table 1: Chemical and Physical Data for Bepotastine Isopropyl Ester

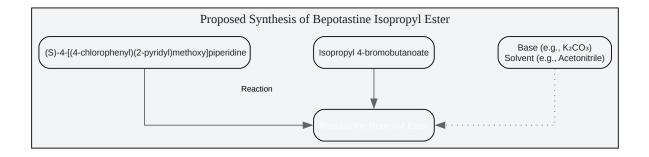
Property	Value	Reference
Chemical Name	(S)-Isopropyl 4-(4-((4- chlorophenyl)(pyridin-2- yl)methoxy)piperidin-1- yl)butanoate	[2]
CAS Number	1807607-93-7	[3][4][5][6][7][8]
Molecular Formula	C24H31CIN2O3	[3][4][6][8]
Molecular Weight	430.97 g/mol	[3][4][8]
Appearance	Brown liquid	[9]

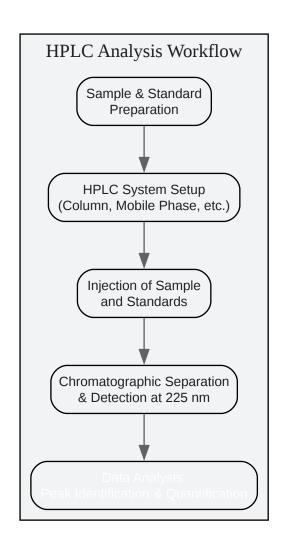
Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in published literature.

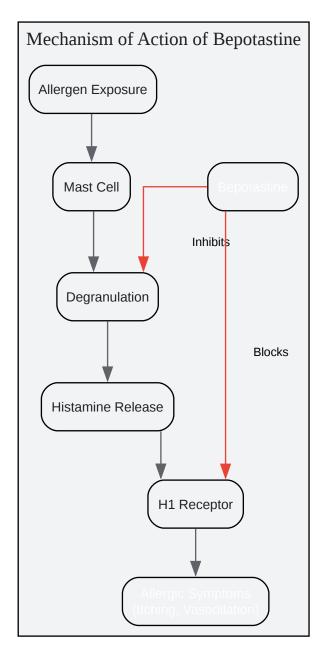
Synthesis Pathway

A detailed experimental protocol for the synthesis of **Bepotastine Isopropyl Ester** is not explicitly available in the public domain. However, a probable synthetic route can be inferred from the known synthesis of Bepotastine and its other esters, such as the I-menthyl ester. The proposed synthesis involves the esterification of the carboxylic acid group of Bepotastine with isopropanol or the reaction of a Bepotastine precursor with an isopropyl 4-halobutanoate.











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